molecular formula C20H16N2O3S B251712 Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate

Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate

Cat. No. B251712
M. Wt: 364.4 g/mol
InChI Key: BBXNTNWMRQJGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate, commonly known as MNCT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNCT is a derivative of the synthetic cannabinoid JWH-018, which has been used in research to study the endocannabinoid system and its effects on the body. In

Mechanism of Action

MNCT binds to the CB1 and CB2 receptors with high affinity and activates them, leading to a range of physiological effects. The activation of CB1 receptors in the brain is responsible for the psychoactive effects of cannabinoids, such as euphoria and altered perception. The activation of CB2 receptors in the immune system is thought to play a role in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
MNCT has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. MNCT has been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. MNCT has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

MNCT has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. MNCT is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, MNCT has some limitations, including its potential for abuse and the lack of information on its long-term effects on the body.

Future Directions

There are several future directions for research on MNCT, including its potential as a therapeutic agent for pain, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration routes for MNCT and to investigate its long-term effects on the body. Additionally, research is needed to explore the potential of MNCT as a tool for studying the endocannabinoid system and its role in various physiological processes.
Conclusion
In conclusion, MNCT is a synthetic cannabinoid derivative that has potential applications in scientific research. MNCT has been shown to have potent agonist activity at the CB1 and CB2 receptors and has a range of biochemical and physiological effects. MNCT has several advantages for use in lab experiments, but also has limitations that need to be considered. Further research is needed to fully understand the potential of MNCT as a therapeutic agent and as a tool for studying the endocannabinoid system.

Synthesis Methods

MNCT can be synthesized through a multi-step process starting with the reaction of 1-naphthylamine with thionyl chloride to produce 1-naphthyl isothiocyanate. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of triethylamine to yield MNCT. The final product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

MNCT has been used in research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a crucial role in regulating various physiological processes. MNCT acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and are involved in the regulation of pain, mood, appetite, and immune function.

properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-(naphthalene-1-carbonylcarbamothioylamino)benzoate

InChI

InChI=1S/C20H16N2O3S/c1-25-19(24)16-10-4-5-12-17(16)21-20(26)22-18(23)15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H2,21,22,23,26)

InChI Key

BBXNTNWMRQJGOF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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